Physicochemical Differentiation: LogP and tPSA of N-(2,5-Dimethoxyphenyl)benzamide vs. Para-Substituted Analogs
Compared to its 4-methyl-substituted analog, N-(2,5-dimethoxyphenyl)-4-methylbenzamide, the target compound N-(2,5-dimethoxyphenyl)benzamide exhibits a lower calculated LogP (2.65 vs. 3.44), indicating reduced lipophilicity. It also has a higher topological polar surface area (tPSA, 47.6 Ų vs. 44.6 Ų), which can influence membrane permeability .
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.65 |
| Comparator Or Baseline | N-(2,5-dimethoxyphenyl)-4-methylbenzamide (LogP = 3.44) |
| Quantified Difference | ΔLogP = -0.79 (lower lipophilicity) |
| Conditions | In silico prediction (ChemBridge/Hit2Lead data) |
Why This Matters
This difference in predicted lipophilicity and polarity is critical for researchers optimizing for aqueous solubility or specific permeability requirements in cell-based assays.
